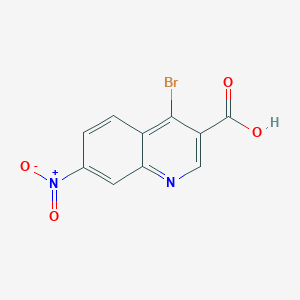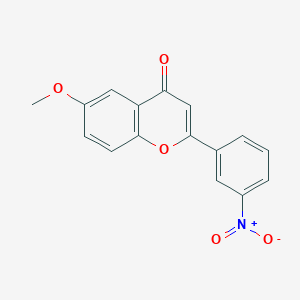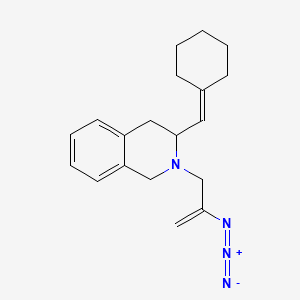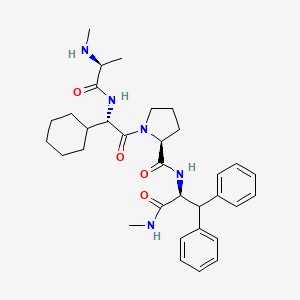![molecular formula C9H12BrNO3S2 B11831279 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11831279.png)
2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is a heterocyclic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes a thieno ring fused with a thiazine ring, and a bromopropyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide typically involves the following steps:
Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through a cyclization reaction. This can be achieved by reacting a suitable diene with sulfur and a nitrogen source under controlled conditions.
Introduction of the Bromopropyl Group: The bromopropyl group is introduced via a nucleophilic substitution reaction. This involves reacting the thieno ring with 3-bromopropylamine in the presence of a base such as sodium hydride.
Formation of the Thiazine Ring: The thiazine ring is formed by reacting the intermediate product with a suitable thiol or thioamide under acidic conditions.
Oxidation to Form the Sulfone: The final step involves the oxidation of the thiazine ring to introduce the sulfone moiety. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfone moiety, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Sulfides, thiols.
Substitution: Derivatives with various functional groups replacing the bromopropyl group.
Wissenschaftliche Forschungsanwendungen
2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide involves its interaction with specific molecular targets. The bromopropyl group allows for covalent binding to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfone moiety can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the thieno and thiazine rings can interact with various receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide: Lacks the bromopropyl group, resulting in different reactivity and applications.
2-(3-methoxypropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide: Contains a methoxypropyl group instead of a bromopropyl group, leading to variations in chemical behavior and biological activity.
Uniqueness
The presence of the bromopropyl group in 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide imparts unique reactivity, allowing for specific covalent modifications of biological targets. This makes it a valuable compound for the development of targeted therapeutics and advanced materials.
Eigenschaften
Molekularformel |
C9H12BrNO3S2 |
|---|---|
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol |
InChI |
InChI=1S/C9H12BrNO3S2/c10-3-1-4-11-6-8(12)7-2-5-15-9(7)16(11,13)14/h2,5,8,12H,1,3-4,6H2 |
InChI-Schlüssel |
NIGWFBLJCYPFFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(SC=C2)S(=O)(=O)N1CCCBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-](/img/structure/B11831196.png)
![N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide](/img/structure/B11831197.png)
![4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B11831199.png)


![5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11831212.png)







![12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B11831266.png)
